molecular formula C9H16O3 B1604909 Ethyl 6-oxoheptanoate CAS No. 30956-41-3

Ethyl 6-oxoheptanoate

Cat. No. B1604909
CAS RN: 30956-41-3
M. Wt: 172.22 g/mol
InChI Key: OUHHAOKXQRZRSY-UHFFFAOYSA-N
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Description

Ethyl 6-oxoheptanoate is a chemical compound with the molecular formula C9H16O3 . It contains a total of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .


Molecular Structure Analysis

The molecular structure of Ethyl 6-oxoheptanoate includes 9 Carbon atoms, 16 Hydrogen atoms, and 3 Oxygen atoms . The average mass of the molecule is 172.221 Da .


Physical And Chemical Properties Analysis

Ethyl 6-oxoheptanoate has an average mass of 172.221 Da and a monoisotopic mass of 172.109940 Da . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.

Scientific Research Applications

Synthesis of Organic Compounds

  • Synthesis of Pyrones : Ethyl 6-oxoheptanoate was used in the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate for the production of pestalotin (Takeda, Amano, & Tsuboi, 1977).
  • Formation of Esters : It facilitated the formation of various esters in reactions with other compounds, highlighting its utility in creating diverse chemical structures (Ballini, Marcantoni, & Petrini, 1991).

Chemical Transformations

  • Conversion into δ-oxo Acid Esters : Ethyl 6-oxoheptanoate is involved in the conversion of 2-alkylcyclohexane-1,3-diones into δ-oxo acid esters in acidic conditions (Lozanova & Veselovsky, 2005).
  • Photochemical Reactions : It participates in photochemical reactions to form ω-Substituted Esters, demonstrating its responsiveness to light in chemical processes (Tokuda, Watanabe, & Itoh, 1978).

Application in Fuel and Energy

  • Use in Biodiesel Additives : Ethyl 6-oxoheptanoate, as a component of biodiesel, enhances the solubility and stability of diesel blends, particularly in low-temperature conditions (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).

Pharmacological and Sensory Research

  • Sensory Properties of Ethyl Alcohol : Though not directly related to ethyl 6-oxoheptanoate, studies have explored the sensory properties of ethyl alcohol, offering insights into taste perception mechanisms in animals (Di Lorenzo, Kiefer, Rice, & Garcia, 1986).

properties

IUPAC Name

ethyl 6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-12-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHHAOKXQRZRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337148
Record name Ethyl 6-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxoheptanoate

CAS RN

30956-41-3
Record name Ethyl 6-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
Y Muramotos, M Fujita, I Ichimoto… - Agricultural and …, 1974 - academic.oup.com
The mono-anion of the magnesium chelate prepared from ethyl 3-oxogiutarate (1) and magnesium ethoxide was alkylated with a haloester to give a monoalkylated derivative of 1. A …
Number of citations: 3 academic.oup.com
J Šraga, P Hrnčiar - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… Under identical conditions, ethyl 6-oxoheptanoate and ethyl 6-oxooctanoate afforded 2-acetylcycIopentanone and 2-propionylcycIopentanone. Reactions, catalysed by potassium …
Number of citations: 1 cccc.uochb.cas.cz
RM Acheson - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… However cyclisation of ethyl 6-oxoheptanoate with sodium hydride gave the ketone (11) in satisfactory yield. 6-Oxoheptanoic acid, with a little glutaric acid, was more conveniently …
Number of citations: 32 pubs.rsc.org
JR Mahajan, PC Dutta - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… prepared from ethyl 6-oxoheptanoate and ethyl cyanoacetate, was catalytically reduced and the sodio-derivative of the product (IV) was condensed with bromomethyl ethyl …
Number of citations: 3 pubs.rsc.org
NM Yoon, J Kang - Journal of the Korean Chemical Society, 1975 - koreascience.kr
… Ethyl 6-oxoheptanoate was prepared from the corresponding carboxylic acid as usual man ner. Thus insitu. hydroboration of 1-methylcyclohe^ene (0- 5 mole, 48.1 g) in THF with sodi …
Number of citations: 0 koreascience.kr
H McKennis Jr, V Vigneaud - Journal of the American Chemical …, 1946 - ACS Publications
… This reaction has been applied to the preparation of ethyl 6-oxoheptanoate from carbethoxyvaleryl chloride.10 Inview of the convenience of this method and the current availability of …
Number of citations: 13 pubs.acs.org
M Kirihara, S Takizawa, T Momose - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… Although a similar reaction of 2-methylcyclohexanone has been reported to afford ethyl 6-oxoheptanoate,7 in the present case reaction of 2-hydroxy-6-methylcyclohexanone 1k resulted …
Number of citations: 28 pubs.rsc.org
L He, CA Horiuchi - Bulletin of the Chemical Society of Japan, 1999 - journal.csj.jp
The reaction of 2-substituted cycloalkanones with cerium(IV) sulfate tetrahydrate (CS) in alcohols and acetic acid gave the corresponding alkyl esters of oxo acids (80—96%) and oxo …
Number of citations: 24 www.journal.csj.jp
FA Gimalova, NK Selezneva, LS Khasanova… - Russian Journal of …, 2008 - Springer
Reactions were studied of ozonolysis and periodate cleavage catalyzed by RuCl 3 of a double bond in (1R,5R)-5-(1-methyl-1-chloroethyl)-2-cyclohexen-1-ol and its acetate. The …
Number of citations: 2 link.springer.com
MM Rogic, J Vitrone, MD Swerdloff - Journal of the American …, 1977 - ACS Publications
… -2-methylpentanoate and about 10% of ethyl 6-oxoheptanoate. The predominant formation of the ethyl 2-methyi-5-cyanopentanoate vs. the limited amount of the ethyl 6-oxoheptanoate, …
Number of citations: 21 pubs.acs.org

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